N-(2-Aminoethyl)propionamide hydrochloride
Description
N-(2-Aminoethyl)propionamide hydrochloride (CAS 2230912-75-9) is a bifunctional compound featuring a propionamide backbone substituted with a 2-aminoethyl group, stabilized as a dihydrochloride salt. Its molecular formula is C₅H₁₂Cl₂N₂O, with a molecular weight of 223.09 g/mol (as dihydrochloride) . This compound is primarily utilized in pharmaceutical and chemical research, serving as an intermediate in drug synthesis due to its reactive primary amine and amide functionalities.
Properties
IUPAC Name |
N-(2-aminoethyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-2-5(8)7-4-3-6;/h2-4,6H2,1H3,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMVVCKRKBPCTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384127-68-7 | |
| Record name | N-(2-aminoethyl)propanamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Chemical Reactions Analysis
Scientific Research Applications
The biological activity of N-(2-Aminoethyl)propionamide hydrochloride is attributed to its interaction with various molecular targets, including enzymes and receptors. It may act as an inhibitor or activator , modulating biochemical pathways critical for cellular functions.
Antimicrobial Properties
Research has shown that this compound exhibits notable antimicrobial activity against a range of pathogens:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.
- Fungal strains : Exhibited antifungal properties against Candida albicans and Fusarium oxysporum.
The Minimum Inhibitory Concentration (MIC) values for these activities range from 4.69 to 156.47 µM, indicating moderate to good efficacy.
Scientific Research Applications
This compound finds applications across several research domains:
Pharmacology and Medicinal Chemistry
This compound plays a role in drug development, particularly in the design of new therapeutic agents targeting calcium signaling pathways. For instance, derivatives of this compound have been studied for their potential to inhibit store-operated calcium entry (SOCE), which is relevant in conditions associated with calcium dysregulation.
Protein Interaction Studies
The compound is utilized in studying protein interactions due to its ability to modify the activity of specific enzymes and receptors. Its amide group facilitates binding with various biological macromolecules, making it a valuable tool in biochemical assays.
Case Study 1: Synthesis of Peptide-Based Radiopharmaceuticals
A study focused on synthesizing a new dipeptide analogue involving this compound demonstrated its potential in developing peptide-based radiopharmaceuticals for imaging tumors and infections. The synthesis involved liquid-phase methods characterized using techniques such as NMR spectroscopy.
Case Study 2: Modulation of Calcium Signaling
Another research article highlighted the compound's role in modulating calcium signaling pathways in cells. The findings indicated that derivatives could inhibit SOCE, suggesting their potential use in treating diseases related to calcium dysregulation.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical properties of N-(2-Aminoethyl)propionamide hydrochloride and analogous compounds:
Key Observations :
- Aminoethyl vs. Chloroethyl: The primary amine in N-(2-Aminoethyl)propionamide enhances nucleophilicity and water solubility compared to the chloroethyl group in N-(2-Chloroethyl)-2-propanamine HCl, which is more reactive in substitution reactions .
- Amide vs. Ester/Carboxylic Acid: The amide group in the target compound provides hydrolytic stability, unlike the ester or carboxylic acid groups in compounds like 3-[(N-methyl-N-pentyl)amino]propionic acid HCl, which may undergo pH-dependent ionization .
- Steric Effects: Bulky substituents (e.g., diisopropyl in ) reduce reactivity in nucleophilic reactions compared to the linear aminoethyl group in the target compound .
Reactivity Differences :
Comparative Advantages :
- The target compound’s dihydrochloride salt enhances solubility for intravenous formulations, unlike lipophilic analogs like N-isobutyl derivatives .
- Aminoethylamide’s low steric hindrance facilitates enzyme binding in drug design, contrasting with bulky diisopropylamino compounds .
Research Findings and Characterization
- Spectroscopic Data: N-(2-Aminoethyl)propionamide HCl is characterized by NMR (δ 1.5–3.0 ppm for methylene groups) and IR (amide I band ~1650 cm⁻¹), similar to other amides .
- Stability : The dihydrochloride form improves stability under acidic conditions compared to free-base amines .
- Solubility : Higher aqueous solubility than chloroethyl or isobutyl analogs due to ionic interactions .
Biological Activity
N-(2-Aminoethyl)propionamide hydrochloride, a compound with significant biological activity, has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is a dihydrochloride salt characterized by the following molecular formula: CHClNO, with a molecular weight of approximately 189.07 g/mol. The compound features an amide functional group, which plays a crucial role in its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may function as an inhibitor or activator , modulating various biochemical pathways. The precise molecular targets vary depending on the context of use, influencing its pharmacological effects.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity. Research indicates that derivatives of this compound have shown effectiveness against various bacterial strains:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.
- Fungal strains : Exhibited antifungal properties against Candida albicans and Fusarium oxysporum.
The Minimum Inhibitory Concentration (MIC) values for these activities range from 4.69 to 156.47 µM, indicating moderate to good efficacy .
Case Studies
- Synthesis and Characterization : A study focused on synthesizing a new dipeptide analogue involving this compound demonstrated its potential in developing peptide-based radiopharmaceuticals for imaging tumors and infections. The synthesis involved liquid-phase methods and was characterized using techniques such as NMR spectroscopy .
- Pharmacological Characterization : Another research article highlighted the compound's role in modulating calcium signaling pathways in cells, which is critical for various physiological functions. It showed that derivatives could inhibit store-operated calcium entry (SOCE), implicating their potential use in treating diseases associated with calcium dysregulation .
Comparative Analysis of Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| N-(2-Aminoethyl)propanamide | CHNO | Parent compound without hydrochloride |
| 2-Amino-N-(2-aminoethyl)benzamide dihydrochloride | CHClNO | Contains a benzene ring, affecting biological activity |
| 2-Amino-N-[2-(dimethylamino)ethyl]propanamide | CHClNO | Dimethylamino group may enhance solubility |
This table illustrates how structural variations impact biological activity and solubility, providing insights into the development of new derivatives with enhanced properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
